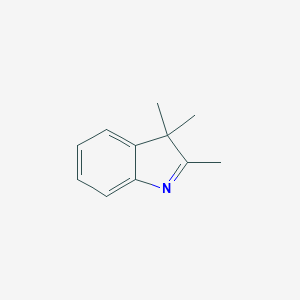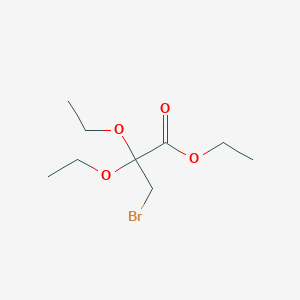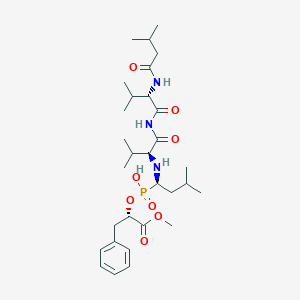
Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester, also known as IVLPLP-ME, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in various fields such as drug development, biochemistry, and biotechnology. This peptide is a derivative of the natural antimicrobial peptide, nisin, which is produced by the bacterium Lactococcus lactis.
Wirkmechanismus
The mechanism of action of Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester involves the disruption of bacterial cell membranes, leading to the leakage of intracellular contents and ultimately cell death. The peptide has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemische Und Physiologische Effekte
Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester has been shown to have minimal toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. The peptide has also been shown to have immunomodulatory effects, such as the stimulation of cytokine production and the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, the peptide's limited solubility in aqueous solutions can pose a challenge for certain experimental procedures.
Zukünftige Richtungen
Further research is needed to fully understand the potential applications of Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester in various fields such as drug development, biochemistry, and biotechnology. Some possible future directions for research include the optimization of the peptide's structure and synthesis method, the development of novel formulations for improved solubility, and the evaluation of the peptide's efficacy in animal models.
Synthesemethoden
The synthesis of Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester involves the chemical modification of nisin through the addition of a phosphinate group and a methyl ester group. The modified peptide is then purified through a series of chromatographic techniques to obtain a pure form of Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester has been extensively studied for its potential applications in the field of drug development. The peptide has been shown to exhibit antimicrobial activity against a wide range of bacterial strains, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester has also been shown to have antitumor activity against various cancer cell lines.
Eigenschaften
CAS-Nummer |
128923-36-4 |
|---|---|
Produktname |
Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester |
Molekularformel |
C30H50N3O8P |
Molekulargewicht |
611.7 g/mol |
IUPAC-Name |
[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]oxy-[(1R)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]butyl]phosphinic acid |
InChI |
InChI=1S/C30H50N3O8P/c1-18(2)15-24(34)31-26(20(5)6)28(35)33-29(36)27(21(7)8)32-25(16-19(3)4)42(38,39)41-23(30(37)40-9)17-22-13-11-10-12-14-22/h10-14,18-21,23,25-27,32H,15-17H2,1-9H3,(H,31,34)(H,38,39)(H,33,35,36)/t23-,25+,26-,27-/m0/s1 |
InChI-Schlüssel |
AQGRRBUUEPSSGI-KMQNXVAFSA-N |
Isomerische SMILES |
CC(C)C[C@H](N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)P(=O)(O)O[C@@H](CC1=CC=CC=C1)C(=O)OC |
SMILES |
CC(C)CC(NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)P(=O)(O)OC(CC1=CC=CC=C1)C(=O)OC |
Kanonische SMILES |
CC(C)CC(NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)P(=O)(O)OC(CC1=CC=CC=C1)C(=O)OC |
Synonyme |
isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester Iva-Val-Val-Leu(P)-(O)Phe-OMe IvaVVL(P)(O)FOme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



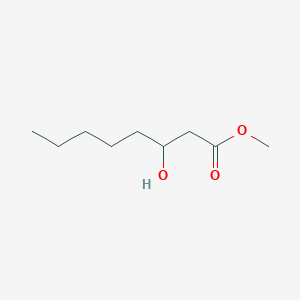
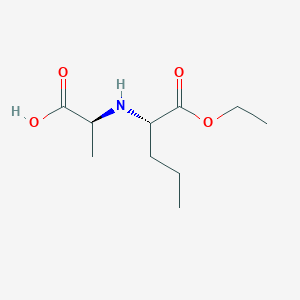
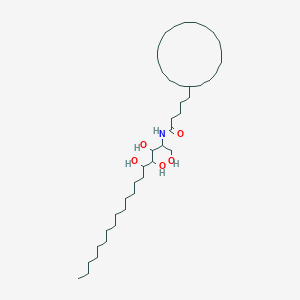
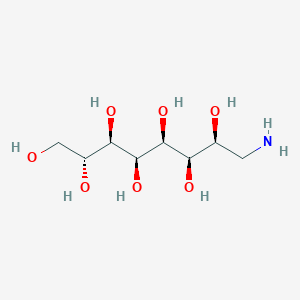

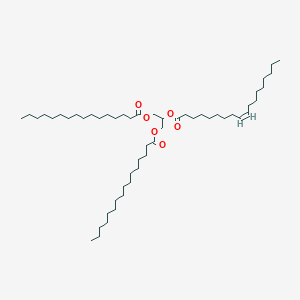
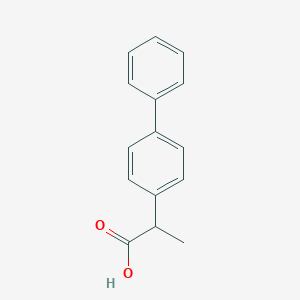


![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
